Epithienamycin B is sourced primarily from Streptomyces species, with Streptomyces cattleya being the most recognized producer. The biosynthesis of this compound involves complex metabolic pathways within these microorganisms, which facilitate the production of various thienamycin derivatives.
Epithienamycin B is classified under the following categories:
The synthesis of Epithienamycin B can be achieved through both natural extraction and synthetic methodologies. The formal synthesis involves several key steps that include the formation of beta-lactam rings, which are essential for its biological activity.
Epithienamycin B features a complex molecular structure characterized by its beta-lactam core fused with a thiazole ring. The molecular formula is typically represented as C₁₃H₁₅N₃O₄S.
Epithienamycin B undergoes various chemical reactions that are crucial for its activity as an antibiotic:
The reactivity of Epithienamycin B is largely attributed to its beta-lactam structure, which is susceptible to nucleophilic attack by bacterial enzymes such as beta-lactamases.
Epithienamycin B exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the normal cross-linking process in peptidoglycan layers.
Epithienamycin B has significant applications in both clinical and research settings:
Epithienamycin B is a naturally occurring β-lactam antibiotic classified within the carbapenem family, distinguished by its unsaturated bicyclic core structure consisting of a β-lactam ring fused to a 2,3-dihydro-1H-pyrrole ring. Unlike penicillins, which contain a sulfur atom in their five-membered ring, carbapenems feature a carbon atom at position C-1 (replacing sulfur) and a double bond between C-2 and C-3 within the pyrroline ring [4] [6]. Epithienamycin B belongs to the "epithienamycin" subgroup characterized by specific substitutions at the C-6 and C-8 positions, including a hydroxyethyl side chain at C-6 with (R) stereochemistry and a cysteaminyl side chain at C-2. This molecular architecture confers broad-spectrum antibacterial activity and relative stability against β-lactamase enzymes compared to earlier β-lactams [4] [5].
The discovery of Epithienamycin B emerged during intensive antibiotic screening efforts in the late 1970s and early 1980s, following the landmark isolation of the first carbapenem, thienamycin, from Streptomyces cattleya in 1976 [5] [9]. Researchers at Merck & Co. identified multiple structurally related "epithienamycins" (designated A through F) from fermentations of Streptomyces flavogriseus in 1981 [2]. These compounds represented a novel subclass of carbapenems characterized by variations in their C-2 side chains. Epithienamycin B was isolated as one of six major components from fermentation broths, exhibiting significant in vitro potency against a broad spectrum of bacterial pathogens. Its discovery was pivotal in demonstrating that fermentation conditions could be manipulated to enrich specific epithienamycin components, laying groundwork for future carbapenem optimization [2] [5]. The structural elucidation and antibacterial profiling of epithienamycins were first detailed in a comparative 1981 study, highlighting a 27-fold variation in potency across the epithienamycin family [2].
Epithienamycin B is primarily produced by the Gram-positive soil bacterium Streptomyces flavogriseus (ATCC 33331), a filamentous actinomycete known for its ability to synthesize complex secondary metabolites [2] [7]. Taxonomic studies identified at least 43 distinct isolates of S. flavogriseus capable of producing epithienamycins, indicating this biosynthetic capacity is not strain-specific but potentially widespread within the species [2]. The production occurs under controlled fermentation conditions, where nutrient composition, aeration, and pH significantly influence the yield and ratio of individual epithienamycins. While S. flavogriseus remains the primary documented source, phylogenetically related Streptomyces species and certain Gram-negative bacteria (e.g., Erwinia, Serratia) are known to produce structurally similar carbapenems, suggesting horizontal gene transfer of biosynthetic clusters among diverse soil microorganisms [5] [9].
Organism | Strain Designation | Carbapenems Produced | Reference |
---|---|---|---|
Streptomyces flavogriseus | ATCC 33331 | Epithienamycins A-F | [2] |
Streptomyces cattleya | NRRL 8057 | Thienamycin, Olivanic acids | [5] |
Streptomyces olivaceus | - | Olivanic acid derivatives | [5] |
Erwinia carotovora | - | Carbapen-2-em-3-carboxylic acid | [9] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1